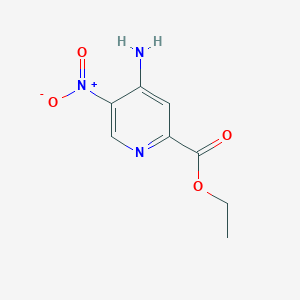

Ethyl 4-amino-5-nitropicolinate

Description

BenchChem offers high-quality Ethyl 4-amino-5-nitropicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-5-nitropicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-5-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-2-15-8(12)6-3-5(9)7(4-10-6)11(13)14/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSAVGAWCWMKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635840 | |

| Record name | Ethyl 4-amino-5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000783-10-7 | |

| Record name | Ethyl 4-amino-5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-amino-5-nitropicolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 4-amino-5-nitropicolinate, a key heterocyclic building block. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and draws upon data from closely related structural analogs to provide a robust technical resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of Substituted Aminonitropyridines

Ethyl 4-amino-5-nitropicolinate belongs to the class of substituted aminonitropyridines, which are of significant interest in the field of drug discovery and materials science. The pyridine core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The presence of both an electron-donating amino group and a strong electron-withdrawing nitro group on the pyridine ring creates a unique electronic profile, making these molecules valuable intermediates for the synthesis of more complex heterocyclic systems. These compounds often serve as precursors for the development of kinase inhibitors, antibacterial agents, and other therapeutics.[1][2][3][4] The strategic placement of these functional groups in Ethyl 4-amino-5-nitropicolinate offers multiple avenues for further chemical modification, rendering it a versatile tool for synthetic chemists.

Physicochemical and Structural Properties

Ethyl 4-amino-5-nitropicolinate is a solid at room temperature with the fundamental properties outlined below.

Table 1: Core Properties of Ethyl 4-amino-5-nitropicolinate

| Property | Value | Source |

| CAS Number | 1000783-10-7 | [5] |

| Molecular Formula | C₈H₉N₃O₄ | [5] |

| Molecular Weight | 211.18 g/mol | [5][6] |

| Purity | ≥98% (typical) | [5] |

| Appearance | Not explicitly stated, likely a crystalline solid | Inferred |

| Storage Temperature | 2-8°C | [5] |

| InChI | 1S/C8H9N3O4/c1-2-15-8(12)6-3-5(9)7(4-10-6)11(13)14/h3-4H,2H2,1H3,(H2,9,10) | [5] |

| InChIKey | PGSAVGAWCWMKJF-UHFFFAOYSA-N | [5] |

Spectral Data and Characterization

Detailed spectral data for Ethyl 4-amino-5-nitropicolinate is not widely published. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below. This section is intended to guide researchers in the analysis of this compound should they synthesize or acquire it.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the ethyl ester group.

-

Aromatic Protons: Two singlets or doublets in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the amino and nitro groups.

-

Ethyl Group: A quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet will likely appear around δ 4.0-4.5 ppm, and the triplet around δ 1.2-1.5 ppm.

For comparison, the ¹H NMR spectrum of ethyl 2-amino-3-(furan-3-yl)propanoate shows the ethyl ester signals as a quartet at 4.20 ppm and a triplet at 1.29 ppm.[8]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 160-170 ppm for the ester carbonyl.

-

Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro and amino groups will show significant shifts.

-

Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) around δ 60-65 ppm and a signal for the methyl carbon (-CH₃) around δ 14-15 ppm.

As a reference, in a related quinoline derivative, the ethyl ester carbons appear at approximately δ 167.84 (C=O), with the ethyl protons at δ 4.04-3.99 (quartet) and δ 1.15-1.12 (triplet).[9]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

NO₂ Stretching: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C-N and C-O Stretching: Bands in the fingerprint region (below 1400 cm⁻¹).

For ethyl 4-aminobenzoate, the N-H stretches are observed around 3300 and 3230 cm⁻¹.[10]

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A peak at m/z = 211.18 corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and potentially the nitro group (-NO₂).

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of Ethyl 4-amino-5-nitropicolinate was not found in the search results, a general and plausible synthetic route can be proposed based on established organic chemistry principles and literature precedents for similar molecules.

Proposed Synthesis Workflow

The synthesis would likely involve the nitration of a suitable picolinate precursor followed by the introduction of the amino group, or vice versa. A common strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound.[11]

Caption: Proposed synthetic pathway for Ethyl 4-amino-5-nitropicolinate.

Experimental Protocol: A Generalized Approach for the Synthesis of an Aminonitroaromatic Ester

The following is a generalized protocol for a key transformation in the synthesis of compounds like Ethyl 4-amino-5-nitropicolinate, specifically the reduction of a nitro group to an amine, adapted from a procedure for ethyl 4-aminobenzoate.[11] This illustrates the type of methodology that would be applicable.

Reaction: Reduction of Ethyl 4-nitrobenzoate to Ethyl 4-aminobenzoate [11]

-

Reaction Setup: In a 1000-mL round-bottomed flask equipped with a magnetic stir bar, suspend 10 g (51 mmol) of ethyl 4-nitrobenzoate in 250 mL of ethanol.

-

Addition of Reagents: Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the suspension. Then, add 23.5 g (205 mmol) of indium powder.

-

Reaction Conditions: Heat the resulting mixture at reflux for 2.5 hours.

-

Work-up: After cooling to room temperature, filter the mixture through Celite and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure.

-

Extraction: Extract the aqueous residue with multiple portions of dichloromethane. Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic solution under reduced pressure. The crude product can be further purified by recrystallization.

Causality in Experimental Choices: The use of a metal like indium in the presence of an ammonium chloride solution provides a milder and more selective method for the reduction of the nitro group compared to catalytic hydrogenation, which often requires high pressure and flammable catalysts.[11] This makes the reaction safer and more amenable to a standard laboratory setting.

Reactivity and Role as a Synthetic Intermediate

The reactivity of Ethyl 4-amino-5-nitropicolinate is dictated by its three key functional groups: the amino group, the nitro group, and the ethyl ester.

Caption: Reactivity profile of Ethyl 4-amino-5-nitropicolinate.

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution. This allows for the introduction of a wide range of substituents at the 4-position.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group. This transformation is particularly useful as it opens up the possibility of creating diamino-substituted pyridines, which are valuable precursors for the synthesis of fused heterocyclic systems.

-

Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide by reaction with an amine. This provides another handle for modifying the molecule, for instance, to attach it to a larger molecular scaffold.

The presence of both an amino and a nitro group on the same aromatic ring makes this compound a key starting material for the synthesis of various heterocyclic compounds, including those with potential biological activity. The reduction of the nitro group, for example, could lead to a diaminopyridine derivative, a common precursor in medicinal chemistry.[12]

Potential Applications in Research and Development

While specific applications for Ethyl 4-amino-5-nitropicolinate are not detailed in the available literature, its structural motifs are found in molecules with important biological activities.

-

Medicinal Chemistry: Aminopyridine derivatives are considered "unsung heroes" in drug discovery, forming the core of many bioactive molecules.[4] They are key components in the development of inhibitors for various enzymes, including kinases, which are important targets in cancer therapy.[1][3] The functional groups on Ethyl 4-amino-5-nitropicolinate allow for its elaboration into more complex molecules that could be screened for a variety of biological targets.

-

Organic Synthesis: This compound serves as a versatile building block for the synthesis of substituted pyridines and fused heterocyclic systems. The orthogonal reactivity of its functional groups allows for selective transformations, making it a valuable tool for synthetic chemists.

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 4-amino-5-nitropicolinate was not found. However, based on its structure and data for similar compounds, the following precautions should be taken.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14][15]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14][16]

-

Fire Hazards: The compound may be combustible. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[17]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[15][17]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15][17]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13][15]

-

Disclaimer: This safety information is based on general knowledge of similar chemical compounds and is not a substitute for a formal risk assessment or a specific Safety Data Sheet. Always consult the most up-to-date safety information from the supplier before handling this chemical.

Conclusion

Ethyl 4-amino-5-nitropicolinate is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique electronic structure and the presence of multiple, orthogonally reactive functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules. While a comprehensive set of experimental data for this specific compound is not yet available in the public domain, this guide provides a solid foundation for researchers working with this and related aminonitropyridine derivatives. Further research into the properties and reactivity of this compound is warranted and will undoubtedly contribute to the development of new synthetic methodologies and potentially novel therapeutic agents.

References

-

Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

-

Gagnot, G., Hervin, V., Coutant, E. P., Desmons, S., Baatallah, R., Monnot, V., & Janin, Y. L. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846–2852. Retrieved from [Link]

-

West Liberty University. (2008, November 20). Material Safety Data Sheet. Retrieved from [Link]

-

Li, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1279-1290. Retrieved from [Link]

-

Al-Warhi, T., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3245. Retrieved from [Link]

-

Various Authors. (1971). Synthesis and reduction of esters of N-(4-amino-5-nitro-6-pyrimidyl)amino acids. Chemistry of Heterocyclic Compounds, 7(1), 115-118. Retrieved from [Link]

-

Saeed, A., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry, 76, 236-243. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66959636. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). ethyl 4-amino-5-fluoro-2-methyl-3-quinolinecarboxylate. Retrieved from [Link]

-

Chegg. (2020, October 11). Analyze the ir spectrum of ethyl 4-aminobenzoate. Retrieved from [Link]

-

Chegg. (2019, March 19). This is the 'H NMR spectrum of the starting material, ethyl 4-aminobenzoate. Retrieved from [Link]

-

Singh, R., & Kumar, D. (2019). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 9(1), 1-13. Retrieved from [Link]

-

Abdel-Aziz, M., et al. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Retrieved from [Link]

-

Cardiff University. (2018, June 4). Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl). ORCA. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-nitrocinnamate, predominantly trans - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

-

Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. Retrieved from [Link]

-

Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846-2852. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of amino-cyanopyridine derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl n-[6-(allylamino)-4-amino-5-nitro-2-pyridyl]carbamate. Retrieved from [Link]

-

Neuvonen, K., & Fülöp, F. (2005). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 148-158. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective nitro group substitution. synthesis of isomeric 4-amino-5-nitro- and 5-amino-4-nitroimidazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR Spectra of Flavonoids 4, 4a, 5, and 5a (100 MHz, DMSO-d 6 , G, ppm). Retrieved from [Link]

-

OSTI.GOV. (n.d.). Mass Spectra of N-Nitroso Compounds. Retrieved from [Link]

-

Al-Said, M. S., Ghorab, M. M., & El-Gazzar, A. R. B. A. (2006). Synthesis of novel vasodilatory active nicotinate esters with amino acid function. Archiv der Pharmazie, 339(12), 648-653. Retrieved from [Link]

-

Reddit. (2016, September 24). [Organic] Solubility of ethyl 4-aminobenzoate in water at 100C. r/chemhelp. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl-4-nitrophenylacetate. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43756052, Ethyl 4-anilinopiperidine-1-carboxylate. Retrieved from [Link]

-

University of Missouri-St. Louis. (2012, April 25). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

-

Frontiers. (n.d.). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Retrieved from [Link]

-

MDPI. (2025, February 10). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Retrieved from [Link]

Sources

- 1. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Ethyl 4-amino-5-nitropicolinate | 1000783-10-7 [sigmaaldrich.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Ethyl 4-aminobenzoate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chegg.com [chegg.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. westliberty.edu [westliberty.edu]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Ethyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7): A Technical Guide on Synthesis, Mechanisms, and Pharmaceutical Applications

Executive Summary

In modern drug discovery, the rational design of nitrogen-containing heterocycles relies heavily on highly functionalized building blocks. Ethyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7) is a pivotal intermediate characterized by a pyridine core substituted with an ethyl ester, an amino group, and a nitro group [1]. This specific substitution pattern provides orthogonal reactivity, allowing researchers to perform chemoselective transformations. It is most notably utilized in the synthesis of imidazo-derivatives and pyrido-pyrazines, which serve as potent melanocortin-4 (MC4) receptor agonists for the treatment of metabolic diseases such as obesity and cachexia[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere documentation, providing the mechanistic causality behind its synthesis, validated protocols, and downstream pharmaceutical applications.

Physicochemical Profiling & Structural Logic

The chemical behavior of Ethyl 4-amino-5-nitropicolinate is governed by a classic "push-pull" electronic system. The C4-amino group acts as a strong electron donor via resonance, while the C5-nitro group and C2-ester act as electron-withdrawing groups. This dynamic stabilizes the molecule but requires harsh conditions for initial electrophilic aromatic substitution, while making the nitro group highly susceptible to downstream reduction.

Quantitative Chemical Data

All data is summarized for rapid reference during experimental design.

| Property | Value |

| CAS Number | 1000783-10-7[3] |

| Chemical Name | Ethyl 4-amino-5-nitropicolinate[4] |

| Molecular Formula | C8H9N3O4[1] |

| Molecular Weight | 211.18 g/mol [3] |

| Purity Standard | ≥98% (Typical commercial grade) |

| Storage Temperature | 2–8°C (Protect from light)[1] |

| SMILES String | O=C(OCC)C1=NC=C(=O)C(N)=C1[1] |

Mechanistic Synthesis Pathway

The generation of Ethyl 4-amino-5-nitropicolinate from 4-aminopicolinic acid is a highly efficient one-pot tandem reaction. It combines an electrophilic aromatic substitution (nitration) with an acid-catalyzed Fischer esterification[2].

Workflow for the one-pot nitration and esterification of 4-aminopicolinic acid.

Causality of the Reaction Design:

-

Nitronium Ion Generation: Potassium nitrate ( KNO3 ) in concentrated sulfuric acid ( H2SO4 ) is chosen over standard nitric acid to precisely control the generation of the nitronium ion ( NO2+ ) and suppress oxidative degradation of the free amino group.

-

Thermal Activation: The pyridine ring is inherently electron-deficient. Even with the activating C4-amino group, the reaction must be heated to 75°C to overcome the activation energy barrier for nitration at the C5 position[2].

-

Exothermic Quenching & Esterification: Adding ice-cold ethanol directly to the acidic mixture serves a dual purpose. It safely dissipates the massive heat of dilution of H2SO4 , while the acidic, dehydrating environment immediately catalyzes the Fischer esterification of the carboxylic acid to the ethyl ester[2].

Validated Experimental Protocol: One-Pot Synthesis

This self-validating protocol ensures high yield and safety by carefully managing thermal transitions [2].

Step-by-Step Methodology:

-

Preparation: Charge a dry reaction vessel with 4-aminopicolinic acid (4.6 g, 33.3 mmol) and concentrated H2SO4 (30 mL). Self-Validation: The solution should be homogeneous before proceeding.

-

Nitration: Cool the mixture in an ice bath. Slowly add KNO3 (3.4 g, 33.3 mmol) portion-wise to prevent localized thermal spikes.

-

Thermal Activation: Remove the ice bath and allow the mixture to warm to room temperature for 20 minutes. Subsequently, heat the vessel to 75°C for 2 hours.

-

Esterification Quench: Cool the reaction mixture back down using an ice bath. Critical Step: Slowly add ice-cold ethanol (90 mL). Causality: The ethanol must be ice-cold to prevent the highly exothermic acid dilution from boiling the solvent, which would lead to product loss and safety hazards.

-

Isolation: The target compound, Ethyl 4-amino-5-nitropicolinate, will precipitate as the esterification completes and the solubility drops in the aqueous-ethanolic acid mixture. Filter, wash with cold ethanol, and dry under vacuum.

Downstream Pharmaceutical Applications

Ethyl 4-amino-5-nitropicolinate is rarely the final drug candidate; rather, it is a scaffold. Its most prominent application is the synthesis of Ethyl 4,5-diaminopicolinate, which is subsequently cyclized into imidazo-derivatives. These derivatives are highly sought after as MC4 receptor ligands, offering therapeutic pathways for obesity, diabetes, and metabolic diseases[2].

Downstream transformation into MC4 receptor ligands for metabolic disease therapy.

Protocol: Catalytic Transfer Hydrogenation

To convert the nitro group to an amine without cleaving the ester, a catalytic transfer hydrogenation is employed[2]:

-

Charge a 35 mL pressure vessel with Ethyl 4-amino-5-nitropicolinate (2.7 g, 12.8 mmol) and 10% Pd/C (0.54 g, Degussa type).

-

Add a 1:5 mixture (30 mL) of 4-methylcyclohexene and propan-2-ol. Causality: 4-methylcyclohexene acts as an in situ hydrogen donor, eliminating the need for high-pressure H2 gas and improving safety during scale-up.

-

Seal the flask and heat to 100°C for 12 hours.

-

Cool the mixture and filter through a Celite pad to remove the heterogeneous Pd/C catalyst. Concentrate the filtrate to yield Ethyl 4,5-diaminopicolinate.

Safety, Handling, & Environmental Impact

Due to the presence of the nitroaromatic moiety, strict handling protocols must be observed to ensure personnel safety and compound stability [4].

-

GHS Classification: The compound triggers Warning signal words due to its irritant properties.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation).

-

Precautionary Codes: P264, P280 (Wear protective gloves/eye protection), P302+P352, P305+P351+P338.

-

Storage: Must be stored at 2–8°C and strictly protected from light. Causality: Nitroaromatic compounds are highly susceptible to photolytic degradation, which can cleave the nitro group or induce unwanted dimerization[1].

-

Disposal: Do not discharge into sewer systems. Disposal must be handled via controlled incineration equipped with flue gas scrubbing to neutralize nitrogen oxides ( NOx )[4].

References

- Google Patents. "WO 2012/003576 A1: Imidazo-derivatives as MC4 receptor ligands." World Intellectual Property Organization.

Sources

Whitepaper: Advanced Applications of Ethyl 4-amino-5-nitropicolinate in Heterocyclic Drug Discovery

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals

Executive Overview

In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active pharmacophores relies heavily on highly functionalized building blocks. Ethyl 4-amino-5-nitropicolinate (CAS: 1000783-10-7) has emerged as a critical advanced intermediate in the synthesis of fused heterocyclic systems. Specifically, the precise ortho-positioning of the amino and nitro groups on the pyridine core, flanked by an ethyl ester at the 2-position, provides an ideal electronic and steric environment for the divergent synthesis of imidazo[4,5-c]pyridines [1].

These fused bicyclic scaffolds are highly privileged structures in drug discovery, serving as the core framework for potent Melanocortin-4 receptor (MC4R) agonists[2] and targeted anti-inflammatory agents[3]. This technical guide elucidates the mechanistic rationale, self-validating synthetic protocols, and downstream therapeutic applications of this indispensable building block.

Physicochemical Profiling & Structural Rationale

Before deploying Ethyl 4-amino-5-nitropicolinate in synthetic workflows, it is crucial to establish its physicochemical baseline. The electron-withdrawing nature of the nitro and ester groups significantly reduces the nucleophilicity of the pyridine nitrogen, directing reactivity predictably toward the primary amine and nitro substituents.

Table 1: Physicochemical Properties of Ethyl 4-amino-5-nitropicolinate

| Parameter | Specification |

| Chemical Name | Ethyl 4-amino-5-nitro-2-pyridinecarboxylate |

| CAS Registry Number | 1000783-10-7 |

| Linear Formula | C₈H₉N₃O₄ |

| Molecular Weight | 211.18 g/mol |

| Purity Standard | ≥ 98% (HPLC) |

| Physical State | Solid |

| Storage Conditions | 2-8°C, desiccated, protect from light |

Data sourced from and[4].

Mechanistic Causality in Scaffold Generation

The strategic value of Ethyl 4-amino-5-nitropicolinate lies in its capacity to undergo sequential reduction and desulfurative cyclization .

-

Reduction: The nitro group at position 5 must be reduced to an amine to generate a vicinal diamine (ethyl 4,5-diaminopicolinate). Catalytic hydrogenation is preferred over dissolving metal reduction (e.g., Fe/HCl) to prevent unwanted hydrolysis of the sensitive ethyl ester at position 2.

-

Cyclization: The resulting vicinal diamine is reacted with an isothiocyanate. This initially forms a thiourea intermediate. The addition of a desulfurizing agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), activates the thiocarbonyl sulfur. This creates a highly electrophilic carbon center, driving an intramolecular nucleophilic attack by the adjacent amine. The result is the thermodynamically stable imidazo[4,5-c]pyridine core, with the extrusion of dicyclohexylthiourea (DCTU)[5].

Self-Validating Synthetic Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Each step incorporates specific In-Process Controls (IPCs) to establish causality and verify reaction completion before downstream progression.

Protocol A: Catalytic Reduction to Ethyl 4,5-diaminopicolinate

Objective: Clean conversion of the nitro group to a primary amine without ester cleavage.

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Ethyl 4-amino-5-nitropicolinate (5.0 g, 23.6 mmol) in 100 mL of anhydrous ethanol.

-

Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) under a continuous stream of dry nitrogen to prevent auto-ignition.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere using a double-layered balloon or a Parr shaker set to 30 psi.

-

Agitation: Stir vigorously at 25°C for 4 hours.

-

Self-Validation (IPC):

-

Causality Check: The reaction is monitored via LC-MS. The protocol is validated when the starting material peak ( m/z 212 [M+H]⁺) is completely consumed, and a single new peak emerges at m/z 182 [M+H]⁺.

-

Visual Cue: The solution transitions from a deep yellow to a pale/colorless state.

-

-

Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with 50 mL of hot ethanol. Concentrate the filtrate in vacuo to yield the diamine intermediate, which is used immediately in Protocol B to prevent oxidative degradation.

Protocol B: Desulfurative Cyclization to Imidazo[4,5-c]pyridine Core

Objective: Construction of the fused imidazole ring using DCC-mediated desulfurization.

-

Preparation: Dissolve the freshly prepared ethyl 4,5-diaminopicolinate (approx. 23 mmol) in 150 mL of anhydrous Tetrahydrofuran (THF).

-

Reagent Addition: Add p -methoxyphenyl isothiocyanate (4.1 g, 25.3 mmol, 1.1 eq) followed by DCC (7.1 g, 34.5 mmol, 1.5 eq)[5].

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 65°C under nitrogen for 12 hours.

-

Self-Validation (IPC):

-

Causality Check: Analyze an aliquot via LC-MS. The transient thiourea intermediate ( m/z 347 [M+H]⁺) must be fully converted to the cyclized product ( m/z 313 [M+H]⁺).

-

Orthogonal Validation: The physical precipitation of white dicyclohexylthiourea (DCTU) serves as a macroscopic indicator of successful desulfurization.

-

-

Workup: Cool the mixture to 0°C to maximize DCTU precipitation. Filter off the solid byproduct. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient) to isolate the functionalized imidazo[4,5-c]pyridine-6-carboxylate.

Translational Therapeutic Applications

The imidazo[4,5-c]pyridine scaffold generated from Ethyl 4-amino-5-nitropicolinate is a highly versatile pharmacophore utilized in several advanced therapeutic programs:

-

Melanocortin-4 Receptor (MC4R) Agonists: MC4R is a critical G-protein-coupled receptor regulating energy homeostasis. Non-peptide small molecule agonists built on the imidazo[4,5-c]pyridine core demonstrate high binding affinity and are actively investigated for the treatment of severe obesity, cachexia, and metabolic syndrome. The core provides the necessary conformational rigidity to mimic the endogenous α -MSH peptide[2][5].

-

Targeted Anti-inflammatory Agents: By functionalizing the ethyl ester at position 6 (derived from the position 2 ester of the starting picolinate), researchers have developed potent 3H-imidazo[4,5-c]pyridine-6-carboxamides. These compounds act as powerful anti-inflammatory agents by modulating specific kinase pathways and inhibiting the release of pro-inflammatory cytokines in dermatological and skeletal disorders[1][3].

Pathway Visualization

The following diagram illustrates the logical flow from the raw building block through the synthetic workflow to its ultimate therapeutic applications.

Synthetic pathway of Ethyl 4-amino-5-nitropicolinate to imidazo[4,5-c]pyridine scaffolds.

References

- WIPO. "WO2012003576A1 - Melanocortin-4 Receptor Ligands". Google Patents.

- WIPO. "WO2010034798A1 - 3H-imidazo[4,5-c]pyridine-6-carboxamides as anti-inflammatory agents". Google Patents.

Sources

- 1. WO2010034798A1 - 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti -inflammatory agents - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2010034798A1 - 3h-imidazo [4, 5-c] pyridine-6-carboxamides as anti -inflammatory agents - Google Patents [patents.google.com]

- 4. 1000783-10-7|Ethyl 4-amino-5-nitropicolinate|BLD Pharm [bldpharm.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Synthesis of Ethyl 4-amino-5-nitropicolinate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-5-nitropicolinate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group and a nitro group on a pyridine scaffold, makes it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The electron-withdrawing nitro group and the electron-donating amino group on the pyridine ring create a unique electronic environment, influencing the reactivity and biological activity of its derivatives. This document provides a comprehensive guide to the synthesis of Ethyl 4-amino-5-nitropicolinate, detailing a reliable experimental protocol, the underlying reaction mechanism, and critical safety considerations.

Strategic Approach to Synthesis

The synthesis of Ethyl 4-amino-5-nitropicolinate can be approached via two primary retrosynthetic pathways:

-

Nitration of an aminopicolinate precursor: This involves the direct nitration of ethyl 4-aminopicolinate. However, this route can be challenging due to the strong activating and ortho-, para-directing effects of the amino group, which may lead to a mixture of products and potential over-nitration. Controlling the regioselectivity of this reaction can be difficult.

-

Amination of a chloronitropicolinate precursor: This strategy employs a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the 4-position of ethyl 4-chloro-5-nitropicolinate is displaced by an amino group. The presence of the strongly electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, making this a highly efficient and regioselective method.

This guide will focus on the second, more robust and reliable approach: the amination of ethyl 4-chloro-5-nitropicolinate.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the electron-deficient carbon atom at the 4-position of the pyridine ring. This position is activated by the strong electron-withdrawing effect of the nitro group at the 5-position and the nitrogen atom within the pyridine ring.

-

Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group, which stabilizes the intermediate.

-

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.

-

Proton Transfer: A final proton transfer from the newly introduced amino group to a base (such as another molecule of ammonia) yields the final product, Ethyl 4-amino-5-nitropicolinate.

Experimental Protocol

This protocol details the synthesis of Ethyl 4-amino-5-nitropicolinate from ethyl 4-chloro-5-nitropicolinate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Ethyl 4-chloro-5-nitropicolinate | ≥97% | Commercially Available | 1196152-94-9 |

| Ammonium Hydroxide | 28-30% solution in water | ACS Reagent | 1336-21-6 |

| Dioxane | Anhydrous, ≥99.8% | ACS Reagent | 123-91-1 |

| Ethyl Acetate | ACS Reagent | ACS Reagent | 141-78-6 |

| Hexanes | ACS Reagent | ACS Reagent | 110-54-3 |

| Deionized Water | 7732-18-5 | ||

| Anhydrous Sodium Sulfate | ≥99% | ACS Reagent | 7757-82-6 |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

Fume hood

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

-

Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. Avoid inhalation of vapors and contact with skin and eyes.

-

Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid exposure.

-

Pressure: Heating a sealed vessel can lead to a dangerous buildup of pressure. Ensure the reaction vessel is appropriately sealed and monitored.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-chloro-5-nitropicolinate (1.0 g, 4.34 mmol) in 20 mL of dioxane.

-

Addition of Ammonia: To the solution, add 10 mL of concentrated ammonium hydroxide (28-30% solution).

-

Reaction: Securely seal the flask and heat the mixture to 80 °C with vigorous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Transfer the reaction mixture to a larger flask and remove the dioxane and excess ammonia under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Separation: Collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

-

Drying: Combine all organic extracts and dry over anhydrous sodium sulfate.

-

Purification: Filter the dried organic solution and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) or by recrystallization from a suitable solvent system such as ethanol/water.

-

Characterization: The final product should be a yellow solid. Confirm the identity and purity of the product using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Data Presentation

| Parameter | Value |

| Molecular Formula | C8H9N3O4 |

| Molecular Weight | 211.18 g/mol |

| Appearance | Yellow Solid |

| Melting Point | 158-160 °C (literature value) |

| Theoretical Yield | 0.91 g |

| Expected 1H NMR (CDCl3, 400 MHz) | δ 8.85 (s, 1H), 8.20 (s, 1H), 6.50 (br s, 2H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H) |

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through several key checkpoints:

-

Reaction Monitoring: The use of TLC allows for real-time monitoring of the conversion of the starting material to the product, ensuring the reaction goes to completion and preventing the formation of byproducts due to prolonged heating.

-

Purification: The purification step, either by column chromatography or recrystallization, is crucial for removing any unreacted starting material and impurities, ensuring the high purity of the final product.

-

Analytical Characterization: The identity and purity of the synthesized Ethyl 4-amino-5-nitropicolinate must be confirmed by spectroscopic methods.

-

1H NMR and 13C NMR Spectroscopy: These techniques provide detailed information about the molecular structure, confirming the presence of all expected functional groups and the correct substitution pattern on the pyridine ring.

-

Mass Spectrometry: This analysis confirms the molecular weight of the compound, providing further evidence of its identity.

-

By integrating these in-process controls and final product analyses, this protocol establishes a self-validating system that ensures the reproducible synthesis of high-purity Ethyl 4-amino-5-nitropicolinate.

Visualization

Experimental Workflow

Caption: Experimental workflow for the synthesis of Ethyl 4-amino-5-nitropicolinate.

Reaction Mechanism Diagram

Application Notes & Protocols: The Strategic Utility of Ethyl 4-amino-5-nitropicolinate in Modern Medicinal Chemistry

Abstract

Ethyl 4-amino-5-nitropicolinate is a highly functionalized pyridine derivative that serves as a versatile scaffold and building block in medicinal chemistry. Its unique arrangement of an amino group, a nitro moiety, and an ethyl ester on a picolinate framework provides multiple reactive handles for chemical modification. This allows for the systematic construction of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides an in-depth guide for researchers, covering the strategic applications of this compound, from its role as a core structure in kinase inhibitor design to its potential in developing bioreductive prodrugs. Detailed, field-tested protocols for its chemical derivatization are provided, alongside mechanistic insights to guide experimental design.

Introduction: A Scaffold of Strategic Importance

In the landscape of drug discovery, the selection of a starting scaffold is a critical decision that dictates the accessible chemical space and potential biological targets. Ethyl 4-amino-5-nitropicolinate emerges as a privileged starting material due to its inherent structural features. The aminopyridine core is a well-established pharmacophore found in numerous approved drugs, particularly in the realm of protein kinase inhibitors. The strategic placement of three distinct functional groups—a nucleophilic amine, an electrophilically-activatable nitro group, and a modifiable ester—offers chemists a tripartite platform for molecular diversification.

The nitro group, in particular, holds a dual role in drug design. It is a potent electron-withdrawing group that can modulate the physicochemical properties of the molecule and participate in crucial hydrogen bonding interactions with biological targets.[1][2] Furthermore, the nitroaromatic motif is the cornerstone of bioreductive therapies, where selective reduction in hypoxic environments or by specific enzymes can unmask a cytotoxic agent.[2][3] This guide will explore the practical applications and methodologies to harness the full synthetic potential of this valuable compound.

Physicochemical Properties & Characterization

Proper handling and characterization are paramount for reproducible results. The key properties of Ethyl 4-amino-5-nitropicolinate are summarized below.

| Property | Value | Source |

| CAS Number | 1000783-10-7 | [4] |

| Molecular Formula | C₈H₉N₃O₄ | |

| Molecular Weight | 211.18 g/mol | [4] |

| Appearance | Typically a yellow to orange solid | N/A |

| Purity | ≥98% (typical) | |

| Storage | 2-8°C, protect from light | |

| Solubility | Soluble in DMSO, DMF, moderately soluble in methanol, ethanol | N/A |

Characterization Notes:

-

¹H NMR: Expect signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), and two distinct aromatic protons on the pyridine ring. The amino protons will appear as a broad singlet.

-

¹³C NMR: Key signals will include the ester carbonyl (~165 ppm), and carbons attached to the nitro and amino groups.

-

IR Spectroscopy: Look for characteristic stretches for N-H bonds (amine, ~3300-3500 cm⁻¹), C=O (ester, ~1700 cm⁻¹), and N-O bonds (nitro, asymmetric and symmetric stretches ~1520 and ~1340 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) should be readily observable at m/z 211.18.

Core Applications & Mechanistic Insights

The true value of Ethyl 4-amino-5-nitropicolinate lies in its potential as a precursor to a wide range of biologically active molecules. The workflow below illustrates the primary diversification pathways.

Caption: Synthetic diversification workflow for Ethyl 4-amino-5-nitropicolinate.

Scaffold for Kinase Inhibitor Synthesis

The 2-aminopyridine motif is a classic "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region. By reducing the nitro group of Ethyl 4-amino-5-nitropicolinate to an amine (see Protocol 1), a vicinal diamine is formed. This intermediate is primed for cyclocondensation reactions to build fused heterocyclic systems (e.g., benzimidazoles), which can serve as the core of novel kinase inhibitors. The ester and the second amino group provide additional points for modification to explore the solvent-front and deep hydrophobic pockets of the ATP-binding site, enabling extensive SAR studies to optimize potency and selectivity.[5][6]

Development of Bioreductive Prodrugs

The presence of a nitroaromatic group makes this scaffold an excellent candidate for developing prodrugs for cancer therapy.[2] Many solid tumors have hypoxic (low oxygen) regions, where the expression of nitroreductase enzymes is upregulated. These enzymes can selectively reduce the nitro group to highly reactive and cytotoxic species, such as hydroxylamines and nitroso derivatives.[3] This targeted activation mechanism minimizes toxicity to healthy, well-oxygenated tissues.

Caption: Conceptual pathway for the bioreductive activation of a nitroaromatic prodrug.

Building Block for Antimicrobial and Antiparasitic Agents

Nitro-heterocyclic compounds have a long history as effective antimicrobial and antiparasitic drugs.[2] The mechanism of action often involves the reductive activation of the nitro group by microbial enzymes (like nitroreductases in anaerobic bacteria or protozoa) to generate radical anions and other reactive nitrogen species.[2] These species cause widespread damage to cellular macromolecules, including DNA, leading to cell death. Ethyl 4-amino-5-nitropicolinate can be used as a starting point to synthesize novel derivatives aimed at overcoming resistance to existing drugs like metronidazole.[2]

Experimental Protocols

The following protocols are foundational for the derivatization of Ethyl 4-amino-5-nitropicolinate. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Reduction of the Nitro Group to Synthesize Ethyl 4,5-diaminopicolinate

Principle: This protocol details the chemical reduction of the aromatic nitro group to a primary amine using tin(II) chloride. This reaction is a robust and high-yielding method to produce the key diamino intermediate, which is a precursor for various heterocyclic syntheses. The acidic conditions protonate the amino groups, and a basic workup is required to isolate the free amine.

Materials and Reagents:

| Reagent | CAS No. | M.Wt. | Quantity | Role |

| Ethyl 4-amino-5-nitropicolinate | 1000783-10-7 | 211.18 | 1.0 g (4.73 mmol) | Starting Material |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 5.36 g (23.7 mmol) | Reducing Agent |

| Ethanol (EtOH), Absolute | 64-17-5 | 46.07 | 30 mL | Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~100 mL | Neutralizing Agent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 150 mL | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | Drying Agent |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 4-amino-5-nitropicolinate (1.0 g, 4.73 mmol) and absolute ethanol (30 mL). Stir to suspend the solid.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (5.36 g, 23.7 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure to obtain a thick slurry.

-

Neutralization: Cool the residue in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution portion-wise until the pH of the aqueous layer is ~8-9. Caution: Vigorous gas evolution (CO₂) will occur. A thick, white precipitate (tin salts) will form.

-

Extraction: Add ethyl acetate (50 mL) and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts, washing the filter cake with additional ethyl acetate (2 x 25 mL).

-

Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid, Ethyl 4,5-diaminopicolinate, can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Selective N-Acylation of the 4-Amino Group

Principle: This protocol describes the selective acylation of the more nucleophilic 4-amino group using an acyl chloride in the presence of a non-nucleophilic base. The nitro group deactivates the adjacent 5-position, but the 4-amino group remains sufficiently reactive for acylation under these conditions. Pyridine serves as both the base to neutralize the HCl byproduct and as a catalyst.

Materials and Reagents:

| Reagent | CAS No. | M.Wt. | Quantity | Role |

| Ethyl 4-amino-5-nitropicolinate | 1000783-10-7 | 211.18 | 1.0 g (4.73 mmol) | Starting Material |

| Acetyl Chloride (or other R-COCl) | 75-36-5 | 78.50 | 0.37 mL (5.2 mmol) | Acylating Agent |

| Pyridine, Anhydrous | 110-86-1 | 79.10 | 10 mL | Base/Solvent |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 20 mL | Solvent |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 50 mL | Quenching/Washing |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL | Washing Agent |

Procedure:

-

Reaction Setup: Dissolve Ethyl 4-amino-5-nitropicolinate (1.0 g, 4.73 mmol) in anhydrous dichloromethane (20 mL) and anhydrous pyridine (10 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Acylating Agent: Add acetyl chloride (0.37 mL, 5.2 mmol) dropwise to the stirred solution over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Quenching: Carefully pour the reaction mixture into 1 M HCl (50 mL) in an ice bath to neutralize the excess pyridine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 25 mL).

-

Work-up: Combine the organic layers. Wash sequentially with water (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.

Protocol 3: Saponification of the Ethyl Ester

Principle: This protocol uses base-catalyzed hydrolysis (saponification) to convert the ethyl ester to the corresponding carboxylic acid. The resulting carboxylate salt is protonated in an acidic workup to yield the final product. This carboxylic acid is a crucial handle for subsequent amide coupling reactions (e.g., using EDC or HATU coupling reagents).

Materials and Reagents:

| Reagent | CAS No. | M.Wt. | Quantity | Role |

| Ethyl 4-amino-5-nitropicolinate | 1000783-10-7 | 211.18 | 1.0 g (4.73 mmol) | Starting Material |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | 0.30 g (7.1 mmol) | Base |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 15 mL | Solvent |

| Water (H₂O) | 7732-18-5 | 18.02 | 15 mL | Solvent |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~10 mL | Acidifying Agent |

Procedure:

-

Reaction Setup: Dissolve Ethyl 4-amino-5-nitropicolinate (1.0 g, 4.73 mmol) in a mixture of THF (15 mL) and water (15 mL) in a 50 mL round-bottom flask.

-

Addition of Base: Add lithium hydroxide monohydrate (0.30 g, 7.1 mmol) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor by TLC until the starting material has been completely consumed.

-

Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A solid precipitate should form.

-

Isolation: Collect the precipitated solid, 4-Amino-5-nitropicolinic acid, by vacuum filtration.

-

Washing and Drying: Wash the solid with cold water (2 x 10 mL) and then a small amount of cold diethyl ether to aid in drying. Dry the product under high vacuum. The product is often pure enough for the next step without further purification.

Conclusion

Ethyl 4-amino-5-nitropicolinate is more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its trifunctional nature provides a robust entry point for the synthesis of diverse molecular architectures targeting a range of diseases. By understanding the distinct reactivity of each functional group and applying the protocols detailed herein, researchers can efficiently generate novel compound libraries for screening and lead optimization. Whether the goal is to develop next-generation kinase inhibitors, targeted cancer prodrugs, or novel anti-infective agents, this scaffold offers a proven and versatile starting point.

References

-

Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. PubMed. [Link]

-

Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3- triazole-4-carbonyl) - -ORCA - Cardiff University. ORCA - Cardiff University. [Link]

-

ethyl 4-aminobenzoate - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. NCBI. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

-

Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC. NCBI. [Link]

-

Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF. ResearchGate. [Link]

-

Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers. [Link]

-

(PDF) Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. ResearchGate. [Link]

-

Structure-activity Relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas Aeruginosa. PubMed. [Link]

-

Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase | Request PDF. ResearchGate. [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) - Atlantis Press. Atlantis Press. [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC. NCBI. [Link]

-

Application of Nitrile in Drug Design - ResearchGate. ResearchGate. [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Publishing. Royal Society of Chemistry. [Link]

-

Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. Beilstein Journals. [Link]

-

Synthesis and Properties of 4-(Bis(β-hydroxyethyl)amino)-5-nitrophthalonitrile and 4-(Bis(β-chloroethyl)amino)-5-nitrophthalonitrile | Request PDF. ResearchGate. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Chemoselective Reduction of Ethyl 4-amino-5-nitropicolinate

Introduction

The selective reduction of a nitro group in the presence of other sensitive functionalities is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Ethyl 4-amino-5-nitropicolinate is a key intermediate where the successful and chemoselective reduction of the 5-nitro group to an amine is paramount for the synthesis of various heterocyclic scaffolds, including bicyclic structures with potential biological activity. The presence of both an electron-donating amino group and an electron-withdrawing ester group on the pyridine ring necessitates a careful selection of the reduction methodology to ensure high yields and avoid unwanted side reactions, such as the reduction of the ester or the pyridine ring itself.

This comprehensive guide provides detailed application notes and validated protocols for three robust methods for the reduction of ethyl 4-amino-5-nitropicolinate to ethyl 4,5-diaminopicolinate. The methodologies discussed are catalytic hydrogenation, reduction with iron in a neutral medium, and reduction with tin(II) chloride. Each protocol is presented with an in-depth explanation of the underlying chemical principles, offering researchers and drug development professionals the necessary tools to perform this critical transformation efficiently and selectively.

Comparative Overview of Reduction Methodologies

The choice of the optimal reduction method depends on several factors, including the scale of the reaction, available equipment, cost considerations, and the desired purity of the final product. Below is a comparative summary of the three protocols detailed in this guide.

| Methodology | Key Reagents | Typical Reaction Conditions | Advantages | Considerations |

| Protocol 1: Catalytic Hydrogenation | H₂, Pd/C | Room temperature to mild heating, 1-4 atm H₂ | High yields, clean reaction, easy product isolation.[1] | Requires specialized hydrogenation equipment, potential for catalyst poisoning, risk of over-reduction under harsh conditions. |

| Protocol 2: Iron/Ammonium Chloride | Fe powder, NH₄Cl | Refluxing alcohol/water | Inexpensive, robust, high functional group tolerance, suitable for large-scale synthesis.[2][3][4][5] | Heterogeneous reaction, requires filtration to remove iron residues, can sometimes require longer reaction times. |

| Protocol 3: Tin(II) Chloride | SnCl₂·2H₂O | Room temperature to mild heating | Mild reaction conditions, good chemoselectivity for nitro groups in the presence of esters.[6][7][8] | Stoichiometric amounts of tin salts are required, leading to significant waste, and the workup can be more involved to remove tin byproducts.[7] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[8] The use of palladium on carbon (Pd/C) as a catalyst allows for the reaction to proceed under relatively mild conditions, which is crucial for preserving the ester functionality in the substrate.

Scientific Rationale:

The mechanism involves the adsorption of molecular hydrogen onto the surface of the palladium catalyst, where it dissociates into reactive hydrogen atoms. The aromatic nitro compound also adsorbs onto the catalyst surface, bringing it into close proximity with the activated hydrogen. The nitro group is then stepwise reduced to the corresponding amine through a series of intermediates, including nitroso and hydroxylamine species. The mild conditions employed help to prevent the reduction of the pyridine ring and the ester group.[1]

Diagram of the Catalytic Hydrogenation Workflow:

Caption: Workflow for the catalytic hydrogenation of ethyl 4-amino-5-nitropicolinate.

Materials:

-

Ethyl 4-amino-5-nitropicolinate (1.0 eq)

-

10% Palladium on carbon (5-10 mol%)

-

Ethanol (or Methanol)

-

Hydrogen gas (balloon or cylinder)

-

Inert gas (Nitrogen or Argon)

-

Celite® or a similar filter aid

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

Procedure:

-

In a suitable hydrogenation vessel, dissolve ethyl 4-amino-5-nitropicolinate in ethanol (approximately 20-30 mL per gram of substrate).

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

-

Seal the vessel and purge the system thoroughly with an inert gas (nitrogen or argon).

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or balloon pressure) and commence vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude ethyl 4,5-diaminopicolinate. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

The use of iron metal in the presence of a neutral salt like ammonium chloride provides a classic, cost-effective, and highly reliable method for the reduction of aromatic nitro groups.[2][3][4][5] This method is particularly advantageous for its excellent chemoselectivity and scalability.

Scientific Rationale:

In this reaction, iron acts as the electron donor for the reduction of the nitro group. The reaction is thought to proceed via a single electron transfer mechanism. Ammonium chloride serves as a proton source and helps to maintain a slightly acidic to neutral pH, which facilitates the reduction while preventing the hydrolysis of the ester group. The use of a protic solvent system, such as ethanol/water, is essential for the reaction to proceed.

Diagram of the Iron/Ammonium Chloride Reduction Workflow:

Caption: Workflow for the Iron/Ammonium Chloride reduction.

Materials:

-

Ethyl 4-amino-5-nitropicolinate (1.0 eq)

-

Iron powder (3-5 eq)

-

Ammonium chloride (4-5 eq)

-

Ethanol

-

Water

-

Celite® or a similar filter aid

-

Ethyl acetate (for extraction)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-amino-5-nitropicolinate, ethanol, and water (typically in a 4:1 to 2:1 ratio of ethanol to water).

-

To this suspension, add ammonium chloride and iron powder.

-

Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic initially.

-

Monitor the reaction by TLC or LC-MS. The disappearance of the starting material usually indicates the completion of the reaction, which can take from 2 to 8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove most of the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 4,5-diaminopicolinate.

-

Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Reduction with Tin(II) Chloride

Tin(II) chloride is a mild and effective reducing agent for the chemoselective reduction of aromatic nitro compounds.[8] It is particularly useful when other sensitive functional groups, such as esters, are present in the molecule.[6][7]

Scientific Rationale:

Tin(II) chloride acts as a reducing agent, being oxidized to tin(IV) in the process. The reaction is typically carried out in an acidic medium, often with the addition of hydrochloric acid, which facilitates the reduction. However, for substrates sensitive to strong acids, the reaction can be performed in ethanol, where the acidity is milder. The mechanism involves a series of electron transfers from Sn(II) to the nitro group.

Diagram of the Tin(II) Chloride Reduction Workflow:

Caption: Workflow for the Tin(II) Chloride reduction.

Materials:

-

Ethyl 4-amino-5-nitropicolinate (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

-

Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution

-

Ethyl acetate (for extraction)

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-amino-5-nitropicolinate in ethanol (approximately 15-25 mL per gram of substrate).

-

Add tin(II) chloride dihydrate to the solution.

-

Stir the reaction mixture at room temperature or heat to a gentle reflux. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

To the residue, carefully add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the mixture and precipitate the tin salts as tin hydroxides.

-

Filter the mixture through a pad of Celite®, washing the solid residue with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4,5-diaminopicolinate.

-

If necessary, purify the product by column chromatography or recrystallization.

Safety Considerations

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. The palladium on carbon catalyst can be pyrophoric, especially when dry and exposed to air. It should be handled with care, and the filter cake should not be allowed to dry completely before proper disposal.

-

Iron and Tin(II) Chloride Reductions: These reactions are generally safer than catalytic hydrogenation as they do not involve flammable gases under pressure. However, standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. The workup procedures for the tin(II) chloride reduction involve the handling of basic solutions, which can be corrosive.

Conclusion

The chemoselective reduction of the nitro group in ethyl 4-amino-5-nitropicolinate is a critical transformation that can be achieved through several reliable methods. Catalytic hydrogenation with Pd/C offers a clean and efficient route, while reduction with iron/ammonium chloride provides a cost-effective and scalable alternative. Tin(II) chloride reduction presents a mild option with excellent functional group tolerance. The choice of the most suitable protocol will depend on the specific requirements of the synthesis, including scale, available resources, and desired purity. By following the detailed procedures and considering the scientific rationale behind each method, researchers can confidently and successfully synthesize ethyl 4,5-diaminopicolinate, a valuable intermediate for further drug discovery and development efforts.

References

- (Reference for the importance of aminopicolinic acid derivatives - to be added from a more specific source if available, currently inferred from general knowledge and search context)

-

Synthesis of Some Aminopicolinic Acids. (2012). International Research Letters of Chemistry. [Link]

-

Synthesis and reduction of esters of N-(4-amino-5-nitro-6-pyrimidyl)amino acids. (1971). Chemistry of Heterocyclic Compounds. [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. [Link]

-

Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org. [Link]

-

Nitro Reduction - Iron (Fe). (n.d.). organic-chemistry.org. [Link]

-

ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. [Link]

-

What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? (2012). ResearchGate. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. [Link]

-

Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. (1992). Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

"Ethyl 4-amino-5-nitropicolinate" in the synthesis of bioactive molecules

Application Note: Ethyl 4-amino-5-nitropicolinate as a Privileged Scaffold in the Synthesis of Imidazo[4,5-c]pyridine-Based GPCR Modulators

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, the rational design of G-protein coupled receptor (GPCR) modulators relies heavily on the use of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse receptors. Ethyl 4-amino-5-nitropicolinate (CAS 1000783-10-7) [1] has emerged as a highly versatile building block in this domain.